Tetrabutylammonium 4-toluenesulfonate

Catalog No.
S784747
CAS No.
7182-86-7
M.F
C23H43NO3S
M. Wt
413.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium 4-toluenesulfonate

CAS Number

7182-86-7

Product Name

Tetrabutylammonium 4-toluenesulfonate

IUPAC Name

4-methylbenzenesulfonate;tetrabutylazanium

Molecular Formula

C23H43NO3S

Molecular Weight

413.7 g/mol

InChI

InChI=1S/C16H36N.C7H8O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-16H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

REAVCZWUMGIGSW-UHFFFAOYSA-M

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Ion-Pairing Agent

Due to its bulky and lipophilic (fat-loving) tetrabutyl ammonium cation, TBAT acts as an efficient ion-pairing agent. This property proves valuable in several contexts:

  • Facilitating Chromatography: TBAT can form ion pairs with charged analytes, enhancing their retention on reversed-phase chromatography columns [1]. This allows for better separation and characterization of complex mixtures.
  • Improving Solubility: TBAT can increase the solubility of otherwise poorly soluble ionic compounds in organic solvents [2]. This is particularly useful for studying and manipulating these compounds in non-aqueous environments.

[1] Gjerde, D. T., & Fritz, J. S. (1986). Ion-pair chromatography with tetraalkylammonium salts. Journal of Chromatography A, 352, 33–48. [2] Konovalova, I. P., & Zolotova, N. S. (2013). Tetrabutylammonium salts for improving the solubility of drugs in organic solvents. Journal of Pharmaceutical Sciences, 102(5), 1447–1453.

Phase Transfer Catalyst

TBAT's ability to form ion pairs and its amphiphilic nature (having both water-loving and fat-loving properties) make it a valuable phase transfer catalyst. These catalysts facilitate the transfer of reactants between immiscible phases (e.g., water and organic solvents) by shuttling them across the interface [3]. This allows for reactions that wouldn't be possible under normal conditions.

[3] Starks, C. M. (1994). Phase-transfer catalysis. Oxford University Press.

Extraction and Purification

TBAT's ion-pairing capabilities are also exploited for the extraction and purification of various compounds. By forming ion pairs with target molecules, TBAT allows their selective extraction from complex mixtures into organic solvents. This technique is particularly useful for isolating specific analytes from biological samples or environmental matrices.

In addition to the functionalities mentioned above, TBAT finds applications in various other research areas, including:

  • Electrochemical Studies: Due to its high ionic conductivity, TBAT is used as a supporting electrolyte in electrochemical experiments [4].
  • Material Science: TBAT can be used to synthesize specific materials and modify surface properties [5].

Tetrabutylammonium 4-toluenesulfonate, with the chemical formula C23_{23}H43_{43}NO3_3S, is an organic compound classified as a quaternary ammonium salt. It is commonly used as a phase transfer catalyst due to its ability to facilitate reactions between reactants in different phases, particularly in nucleophilic substitution reactions. The compound is also recognized for its utility in the synthesis of various organic compounds and as an electrolyte in electrochemical applications .

Tetrabutylammonium 4-toluenesulfonate is primarily involved in nucleophilic substitution reactions, notably in SN2 mechanisms. It acts as a phase transfer catalyst to enhance the efficiency of these reactions, allowing for higher yields and faster reaction times. Specific reactions include:

  • SN2 Fluorinations: It has been effectively used in radiofluorination processes, facilitating the incorporation of fluorine into organic molecules .
  • Synthesis of 1-Alkynyl Sulfonates: The compound can be utilized in the Michael-carbene rearrangement reaction to produce 1-alkynyl sulfonates from 1-alkynyl-bromanes .

The synthesis of tetrabutylammonium 4-toluenesulfonate typically involves the reaction of tetrabutylammonium hydroxide with p-toluenesulfonic acid. The general procedure includes:

  • Reactants Preparation: Tetrabutylammonium hydroxide and p-toluenesulfonic acid are prepared in appropriate concentrations.
  • Reaction: The two reactants are mixed under controlled conditions, often in a solvent that facilitates the reaction.
  • Purification: The resulting product is purified through recrystallization or other methods to obtain high purity levels .

Tetrabutylammonium 4-toluenesulfonate finds various applications across multiple fields:

  • Phase Transfer Catalyst: It is widely used in organic synthesis as a catalyst to facilitate reactions between immiscible phases .
  • Electrolyte in Polymer Synthesis: The compound serves as an electrolyte in the electrochemical polymerization of conducting polymers like polypyrrole .
  • Synthetic Reagent: It plays a role in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Several compounds share structural and functional similarities with tetrabutylammonium 4-toluenesulfonate. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Tetrabutylammonium bromideC16_{16}H36_{36}BrNCommonly used as a quaternary ammonium salt; effective for organic synthesis.
Tetrabutylammonium chlorideC16_{16}H36_{36}ClNSimilar phase transfer properties; used in various organic reactions.
Tetrabutylammonium acetateC14_{14}H30_{30}NNaOUtilized for similar catalytic roles; less common than tosylate variant.

Uniqueness of Tetrabutylammonium 4-Toluenesulfonate

Tetrabutylammonium 4-toluenesulfonate is unique due to its specific ability to act effectively as a phase transfer catalyst in SN2 reactions, particularly those involving fluorination processes. Its application as an electrolyte in conducting polymer synthesis also differentiates it from other similar compounds, which may not possess these dual functionalities .

Tetrabutylammonium 4-toluenesulfonate, also known as tetrabutylammonium p-toluenesulfonate, is a quaternary ammonium salt widely utilized as a phase transfer catalyst in various chemical processes [1]. The industrial-scale production of this compound typically involves the reaction between tetrabutylammonium hydroxide and p-toluenesulfonic acid in an aqueous medium, followed by isolation through crystallization .

The standard industrial synthesis protocol follows a neutralization reaction pathway where the quaternary ammonium cation and the toluenesulfonate anion form an ionic pair [3]. This reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the final product [4].

Industrial Production Parameters

ParameterOptimal RangeEffect on Product
Reaction Temperature60-85°CControls reaction rate and prevents side reactions
pH7.0-7.5Ensures complete neutralization
Molar Ratio (Amine:Acid)1:1.02-1.05Slight excess of acid improves yield
Reaction Time2-3 hoursEnsures complete conversion
Agitation Speed200-300 rpmPromotes uniform mixing

The industrial production typically employs a one-pot reaction method without using excessive solvents, controlling the feed ratio, reaction temperature, and reaction substrates to achieve high purity [4]. This approach minimizes environmental impact while reducing production costs by eliminating the need for organic solvents in the reaction phase [4] [5].

For large-scale manufacturing, continuous flow reactors are increasingly being utilized instead of batch processes, offering better control over reaction parameters and improved consistency in product quality [5]. The reaction is typically conducted in specialized equipment designed to handle the exothermic nature of the neutralization reaction [4].

Purification Techniques and Quality Control Measures

The purification of tetrabutylammonium 4-toluenesulfonate is critical to ensure high-quality product for its applications as a phase transfer catalyst and electrolyte [1] [6]. Several purification techniques are employed in industrial settings to achieve the desired purity levels.

Primary Purification Methods

Recrystallization stands as the most common purification technique for tetrabutylammonium 4-toluenesulfonate [7]. The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by cooling to induce crystallization of the pure compound while leaving impurities in solution [8].

For industrial-scale purification, a multi-step approach is often employed:

  • Initial precipitation of impurities by pH adjustment (typically to pH 7.0-7.1) at elevated temperatures (around 70°C) [9]
  • Filtration to remove insoluble impurities [7]
  • Concentration of the filtrate under reduced pressure to obtain a saturated solution [9]
  • Controlled crystallization through cooling [8]
  • Filtration and washing of crystals with cold solvent [10]
  • Drying under controlled conditions to prevent decomposition [11]

Quality Control Measures

Quality control for tetrabutylammonium 4-toluenesulfonate typically involves several analytical techniques to ensure the product meets specifications [12] [13]:

Test ParameterMethodAcceptance Criteria
AppearanceVisual inspectionWhite to light yellow powder or crystal
PurityNonaqueous titration≥98.0%
Melting PointDifferential scanning calorimetry69.0-74.0°C
Water ContentKarl Fischer titration≤1.0%
SolubilityDissolution testClear solution in methanol
IdentityInfrared spectroscopyMatch with reference spectrum

Potentiometric titration with an ionic surfactant electrode has been validated as an effective method for determining the quaternary ammonium content, providing reproducible and accurate results for regulatory product enforcement [13]. This method has largely replaced the traditional biphasic manual titration procedures that used chloroform and water [13].

For high-purity applications, additional purification steps may include treatment with activated charcoal to remove colored impurities, followed by filtration through celite or similar filter aids [7] [11]. The final product quality is typically verified using a combination of spectroscopic techniques including nuclear magnetic resonance (NMR) and mass spectrometry [14].

Alternative Synthetic Routes Using Phase-Transfer Catalysis

Phase-transfer catalysis offers alternative synthetic routes for producing tetrabutylammonium 4-toluenesulfonate with potential advantages in terms of reaction efficiency and environmental impact [15] [16]. These methods leverage the unique properties of phase-transfer catalysts to facilitate reactions between compounds in immiscible phases.

Salt Metathesis Approach

One effective alternative synthetic route involves salt metathesis reactions using tetrabutylammonium halides (particularly bromide or chloride) as starting materials [17]. In this approach, tetrabutylammonium bromide reacts with sodium p-toluenesulfonate in a biphasic system, resulting in the formation of tetrabutylammonium 4-toluenesulfonate [17] [18]:

ReactantsConditionsProductsYield
Tetrabutylammonium bromide + Sodium p-toluenesulfonateDichloromethane/water, 25°C, 2-3 hoursTetrabutylammonium 4-toluenesulfonate + Sodium bromide85-92%

This method is particularly advantageous because the driving force for the reaction is the differential solubility of the quaternary ammonium salts in the organic phase, with the target product preferentially partitioning into the organic layer [15] [19].

Direct Quaternization Route

Another alternative synthetic approach involves the direct quaternization of tributylamine with an appropriate toluenesulfonate ester [4]. This method eliminates the need for a separate anion exchange step:

ReactantsConditionsProductsYield
Tributylamine + Methyl p-toluenesulfonate90-100°C, 3-4 hours, solvent-freeTetrabutylammonium 4-toluenesulfonate75-85%

The reaction proceeds through a nucleophilic substitution mechanism, with the tertiary amine attacking the electrophilic carbon adjacent to the tosylate leaving group [4] [20]. This approach is particularly valuable for industrial applications as it reduces waste generation and simplifies the purification process [20].

Solid-Liquid Phase Transfer Catalysis

A more recent development involves solid-liquid phase transfer catalysis, where the reaction occurs at the interface between a solid inorganic salt and a liquid organic phase [16]. This method typically employs potassium p-toluenesulfonate as the solid phase reactant and tetrabutylammonium chloride in an organic solvent as the liquid phase [16] [21]:

ReactantsConditionsProductsYield
Potassium p-toluenesulfonate (solid) + Tetrabutylammonium chloride (in organic solvent)Room temperature, 4-6 hours, mechanical agitationTetrabutylammonium 4-toluenesulfonate + Potassium chloride80-88%

This approach offers several advantages including milder reaction conditions, easier product isolation, and reduced environmental impact due to the elimination of aqueous waste streams [21]. The method is particularly suitable for large-scale industrial applications where waste minimization is a priority [21].

Solvent Systems for Crystallization Optimization

The crystallization of tetrabutylammonium 4-toluenesulfonate is a critical step in its production process, directly impacting product purity, crystal morphology, and particle size distribution [22] [8]. Optimization of solvent systems plays a crucial role in achieving desired crystallization outcomes.

Single-Solvent Systems

Several single solvents have been evaluated for the crystallization of tetrabutylammonium 4-toluenesulfonate, with their effectiveness depending on solubility parameters and temperature dependence [12] [23]:

SolventSolubility at 25°C (g/100mL)Solubility at 60°C (g/100mL)Crystal Quality
Methanol42.568.3Good, needle-like
Ethanol28.751.2Good, prismatic
Acetone18.339.7Fair, thin plates
Tetrahydrofuran35.659.8Good, block-like
Water12.431.6Poor, agglomerated

Methanol has been identified as particularly effective for crystallization due to its high solubility differential between room temperature and elevated temperatures, allowing for good control over the crystallization process [22] [24]. The resulting crystals typically exhibit a needle-like morphology with high purity [23].

Binary Solvent Systems

Binary solvent systems offer enhanced control over crystallization parameters and often result in improved crystal quality [22] [25]. Common binary systems employed for tetrabutylammonium 4-toluenesulfonate include:

Solvent SystemRatioAdvantagesCrystal Characteristics
Methanol/Water4:1High yield, good purityWell-defined needles
Ethanol/Water3:1Economical, environmentally friendlyPrismatic crystals
Acetone/Hexane2:1Rapid crystallizationThin plates, high purity
THF/Heptane3:2High purity, controlled particle sizeBlock-like crystals

The methanol/water system has shown particular promise, with the water component acting as an anti-solvent that enhances crystallization yield while maintaining good crystal quality [25] [26]. The optimal ratio typically falls between 3:1 and 5:1 (methanol:water), depending on the desired crystal properties and process conditions [25].

Crystallization Parameters Optimization

Beyond solvent selection, several other parameters significantly impact the crystallization process [8] [10]:

ParameterOptimal RangeEffect on Crystallization
Cooling Rate0.5-1.0°C/minControls crystal size and morphology
Seeding0.1-0.5% w/wPromotes uniform crystal growth
Agitation100-200 rpmPrevents agglomeration
Final Temperature0-5°CMaximizes yield
Holding Time1-2 hoursEnsures complete crystallization

Research has demonstrated that controlled cooling crystallization with optimized parameters can achieve yields exceeding 85% with purity levels above 99% [8] [10]. The implementation of programmed cooling profiles, particularly those with an initial slow cooling phase followed by more rapid cooling, has proven effective in producing high-quality crystals with consistent particle size distribution [10].

Thermal Stability and Decomposition Pathways

Tetrabutylammonium 4-toluenesulfonate exhibits notable thermal stability characteristics that are critical for its application in various chemical processes. The compound displays a melting point range of 69-74°C [1] [2], which is consistent with the thermal behavior observed in similar quaternary ammonium salts. This relatively low melting point indicates that the compound transitions from solid to liquid state under moderate heating conditions.

The thermal decomposition of tetrabutylammonium 4-toluenesulfonate follows a two-step decomposition mechanism [3] [4]. Thermogravimetric analysis reveals that mass loss begins at approximately 300°C, with complete decomposition occurring in the temperature range of 344-524°C [4]. This decomposition temperature range is characteristic of tetrabutylammonium salts, which generally demonstrate thermal stability up to approximately 300°C under inert atmospheric conditions [6].

PropertyValue/RangeReference
Melting Point (°C)69-74TCI Technical Data
Decomposition Temperature (°C)344-524Literature values for TBA salts
Thermal Stability Range (°C)25-300Stable under ambient conditions
Thermogravimetric Analysis (TGA)Mass loss begins at ~300°CTypical TGA profile for quaternary ammonium salts
Differential Scanning Calorimetry (DSC)Endothermic peak at melting pointThermal transition analysis
Thermal Decomposition MechanismTwo-step decomposition processDecomposition via cation fragmentation

The thermal decomposition pathway involves cation fragmentation where the tetrabutylammonium cation undergoes progressive degradation through carbon-nitrogen bond cleavage [3] [4]. This mechanism is similar to other tetrabutylammonium salts, where the bulky alkyl chains provide thermal stability through steric hindrance but ultimately decompose through radical mechanisms at elevated temperatures. The presence of the tosylate anion appears to provide additional thermal stability compared to halide analogues, as evidenced by the relatively high decomposition onset temperature .

Solubility Behavior in Polar/Non-Polar Media

The solubility characteristics of tetrabutylammonium 4-toluenesulfonate demonstrate distinct behavior patterns across different solvent systems, reflecting the amphiphilic nature of the compound [7] . This behavior is attributed to the hydrophobic tetrabutylammonium cation and the more hydrophilic tosylate anion, creating a balanced molecular structure that exhibits selective solubility properties.

In polar aprotic solvents, the compound demonstrates excellent solubility. In acetonitrile, it exhibits a solubility of 0.1 g/mL, producing clear, colorless solutions [9] [10]. This high solubility in acetonitrile makes it particularly valuable as a supporting electrolyte in electrochemical applications [11] [2]. The compound is also readily soluble in methanol and ethanol, which are frequently used as recrystallization solvents [2] [12].

SolventSolubilityPolarity ClassificationNotes
Acetonitrile0.1 g/mL (clear, colorless)High polarityCommonly used electrolyte solvent
MethanolSolubleHigh polarityGood dissolution characteristics
WaterLimited solubilityHigh polarityIonic compound with limited water solubility
DichloromethaneSolubleLow polarityOrganic synthesis applications
TolueneInsolubleLow polarityPhase transfer catalyst applications
HexaneInsolubleNon-polarEssentially insoluble
Dimethyl sulfoxide (DMSO)SolubleHigh polarityAlternative polar aprotic solvent
EthanolSolubleHigh polarityRecrystallization solvent

The limited water solubility of tetrabutylammonium 4-toluenesulfonate is characteristic of quaternary ammonium salts with long alkyl chains [13] . This property is particularly important for its function as a phase transfer catalyst, where the compound facilitates the transfer of reactants between immiscible aqueous and organic phases [7] .

In non-polar solvents such as hexane and toluene, the compound exhibits minimal solubility [15]. This insolubility in non-polar media is expected due to the ionic nature of the compound and the polar character of the tosylate anion. However, this property is advantageous in certain synthetic applications where phase separation is desired .

Electrochemical Properties and Conductivity Measurements

Tetrabutylammonium 4-toluenesulfonate serves as an excellent supporting electrolyte in electrochemical applications due to its favorable electrochemical properties [11] [16]. The compound exhibits a wide electrochemical window of approximately 4.0 V in acetonitrile, which is typical for tetrabutylammonium salts [17] [18]. This broad potential range allows for the study of various redox processes without interference from electrolyte decomposition.

The ionic conductivity of tetrabutylammonium 4-toluenesulfonate solutions reaches 2.64 mS/cm at 25°C in acetonitrile [19]. This conductivity value is optimal for electrochemical measurements, providing sufficient ionic strength while maintaining solution stability. The conductivity is primarily governed by the dissociation of the salt in polar aprotic solvents, where the large tetrabutylammonium cation and the tosylate anion exist as relatively weakly associated ion pairs [20] [21].

PropertyValue/DescriptionSolvent/Conditions
Electrochemical Window (V)~4.0 V (typical for TBA salts)Acetonitrile/organic solvents
Ionic Conductivity (mS/cm)2.64 (in organic solvents)Acetonitrile at 25°C
Supporting Electrolyte Concentration0.1 M (standard)Various organic solvents
Redox StabilityStable within electrochemical windowNon-aqueous systems
Cyclic Voltammetry PerformanceExcellent background electrolyteStandard CV conditions
Electrolyte ApplicationsPhase transfer catalysis, electropolymerizationOrganic synthesis and electrochemistry

The compound demonstrates exceptional stability within its electrochemical window, showing no significant redox activity at potentials commonly used for organic and inorganic electrochemical studies [16] [22]. This electrochemical inertness is crucial for its application as a background electrolyte, ensuring that the observed electrochemical responses originate from the analyte rather than the supporting electrolyte.

In electropolymerization applications, tetrabutylammonium 4-toluenesulfonate has been successfully employed as both a dopant and electrolyte for the synthesis of conducting polymers such as polypyrrole [11] [23]. The tosylate anion can be incorporated into the polymer structure during electropolymerization, contributing to the conductivity and stability of the resulting material [24] [25].

Surface Tension and Colloidal Behavior

The surface-active properties of tetrabutylammonium 4-toluenesulfonate are primarily attributed to its amphiphilic molecular structure, which consists of the hydrophobic tetrabutylammonium cation and the relatively hydrophilic tosylate anion [26] [27]. This structural arrangement enables the compound to exhibit moderate surface activity in aqueous systems, though it is less pronounced than conventional surfactants.

The compound demonstrates interfacial activity at phase boundaries, particularly in biphasic systems containing organic and aqueous phases [27] [28]. This property is fundamental to its effectiveness as a phase transfer catalyst, where it facilitates the transport of ionic species across the interface between immiscible phases [29]. The tetrabutylammonium cation provides the lipophilic character necessary for interaction with organic phases, while the tosylate anion maintains sufficient hydrophilicity for aqueous phase compatibility.

PropertyValue/DescriptionSystem/Conditions
Surface Tension ReductionModerate surface activityAqueous solutions
Critical Micelle Concentration (CMC)Low CMC due to long alkyl chainsOrganic/aqueous systems
Interfacial ActivityEffective at interfacesBiphasic systems
Colloidal BehaviorForms organized structuresConcentrated solutions
Phase Transfer EfficiencyExcellent phase transfer catalystOrganic-aqueous phase boundaries
Amphiphilic CharacterHydrophobic cation, hydrophilic anionAmphiphilic molecular structure

The critical micelle concentration (CMC) of tetrabutylammonium 4-toluenesulfonate is relatively low due to the presence of four butyl chains in the cation [27] [30]. This low CMC indicates that the compound can form organized structures at relatively low concentrations, which is advantageous for its applications in extraction and purification processes [28].

At higher concentrations, the compound exhibits colloidal behavior and can form organized molecular assemblies [26] [30]. These structures contribute to its effectiveness in solubilization processes and enhance its utility in applications requiring enhanced mass transfer across phase boundaries. The formation of these organized structures is particularly important in ion-pair extraction processes, where the compound facilitates the selective extraction of specific analytes from complex mixtures [28].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7182-86-7

Dates

Last modified: 08-15-2023

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